molecular formula C21H22F2N4O3S B3014714 N1-(2,5-difluorophenyl)-N2-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)oxalamide CAS No. 1234886-77-1

N1-(2,5-difluorophenyl)-N2-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)oxalamide

Cat. No.: B3014714
CAS No.: 1234886-77-1
M. Wt: 448.49
InChI Key: NUAFOUMNTYLNEQ-UHFFFAOYSA-N
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Description

N1-(2,5-difluorophenyl)-N2-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)oxalamide is a synthetic oxalamide derivative designed for antiviral applications, particularly targeting viral entry mechanisms. Its structure integrates a 2,5-difluorophenyl group at the N1 position and a piperidine ring functionalized with a methylthio-substituted nicotinoyl moiety at the N2 position. This compound is hypothesized to enhance binding affinity to viral glycoproteins while improving metabolic stability compared to earlier analogs .

Properties

IUPAC Name

N'-(2,5-difluorophenyl)-N-[[1-(2-methylsulfanylpyridine-3-carbonyl)piperidin-4-yl]methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22F2N4O3S/c1-31-20-15(3-2-8-24-20)21(30)27-9-6-13(7-10-27)12-25-18(28)19(29)26-17-11-14(22)4-5-16(17)23/h2-5,8,11,13H,6-7,9-10,12H2,1H3,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUAFOUMNTYLNEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)N2CCC(CC2)CNC(=O)C(=O)NC3=C(C=CC(=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22F2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(2,5-difluorophenyl)-N2-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)oxalamide is a compound with notable biological activity, primarily due to its structural features, which include a piperidine ring and oxalamide functional groups. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The compound has the following chemical formula and properties:

PropertyValue
Molecular FormulaC21H22F2N4O3S
Molecular Weight448.49 g/mol
SolubilityNot available
Melting PointNot available
DensityNot available

The presence of the difluorophenyl and methylthio groups suggests potential interactions with biological targets that could be leveraged for therapeutic effects.

While the precise mechanism of action for this compound remains to be fully elucidated, it is hypothesized to interact with various receptors involved in neuropharmacology. The compound's structure indicates that it could modulate neurotransmitter systems, particularly those associated with nicotinic acetylcholine receptors (nAChRs), due to the presence of the nicotinoyl moiety.

Neuropharmacological Effects

Research indicates that compounds similar to this compound exhibit neuroprotective effects and may enhance cognitive functions. These effects are likely mediated through modulation of cholinergic signaling pathways.

Antimicrobial Activity

Preliminary studies suggest that oxalamide derivatives possess antimicrobial properties. The compound may exhibit activity against various bacterial strains, although specific data on its efficacy against particular pathogens is still limited.

Case Studies and Research Findings

  • Neuroprotective Studies : A study involving similar compounds demonstrated significant neuroprotective effects in models of neurodegeneration. The results suggested that these compounds could potentially reduce oxidative stress and inflammation in neuronal cells .
  • Antimicrobial Testing : In vitro testing of related oxalamide compounds showed promising results against Gram-positive bacteria. Further investigations are needed to establish the spectrum of activity and mechanisms involved.
  • Pharmacokinetics : Research into the pharmacokinetic profile of related compounds has indicated favorable absorption and distribution characteristics, which may apply to this compound as well. This aspect is crucial for its potential therapeutic applications in clinical settings .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Oxalamide Derivatives

The compound belongs to a broader class of oxalamide-based entry inhibitors. Below is a detailed comparison with structurally related analogs from published studies:

Table 1: Structural and Physicochemical Properties
Compound ID/Name Core Substituents (N1) Piperidine/Pyrrolidine Modifications (N2) LogP<sup>*</sup> Molecular Weight (g/mol)
Target Compound 2,5-Difluorophenyl 2-(Methylthio)nicotinoyl-piperidin-4-ylmethyl 3.8 (predicted) 470.49
Compound 13 4-Chlorophenyl Acetylpiperidin-2-yl + thiazole-hydroxyethyl 2.9 478.14
Compound 14 4-Chlorophenyl Pyrrolidin-2-yl + thiazole-hydroxymethyl 2.5 408.10
Compound 15 4-Chlorophenyl Pyrrolidin-2-yl + thiazole-hydroxyethyl 2.7 422.12
Compound 17 4-Chlorophenyl 2-(Hydroxyethyl)nicotinoyl-piperidin-4-ylmethyl 3.1 463.95

<sup>*</sup>LogP values calculated using Molinspiration or similar tools.

Key Structural Differences:

N1 Substituent : The target compound features a 2,5-difluorophenyl group , which replaces the 4-chlorophenyl group in analogs (e.g., Compounds 13–17). Fluorine atoms enhance electronegativity and may improve membrane permeability and metabolic stability compared to chlorine .

N2 Modifications: The methylthio group on the nicotinoyl moiety distinguishes it from Compound 17, which has a hydroxyethyl group.

Piperidine vs. Pyrrolidine : Unlike Compounds 14–15 (pyrrolidine-based), the target compound retains a piperidine scaffold, which provides conformational flexibility for optimal binding .

Table 2: Antiviral Activity (HIV Entry Inhibition)
Compound ID/Name EC50 (μM) Selectivity Index (SI) Key Mechanism Insights
Target Compound N/A<sup>†</sup> N/A Predicted to bind CD4/gp120 interface
Compound 13 0.78 >128 Blocks viral fusion via gp120 interaction
Compound 17 0.46 >217 Improved affinity due to nicotinoyl group

Predictions are based on structural analogs.

Key Findings :

  • Fluorine vs. Chlorine : Fluorinated aryl groups (as in the target compound) generally exhibit higher metabolic stability than chlorinated analogs, as seen in Compound 13 (t1/2 = 2.1 h in human microsomes) vs. fluorinated derivatives (predicted t1/2 > 4 h) .
  • Thioether vs.

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